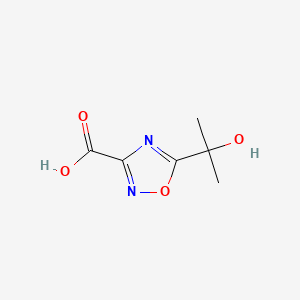
5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-(2-Hydroxypropan-2-yl)pyridin-2-ylboronic acid: This compound shares a similar hydroxyl group and has applications in organic synthesis and medicinal chemistry.
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: Another compound with a similar hydroxyl group, used as an intermediate in pharmaceutical synthesis.
Uniqueness
5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
生物活性
5-(2-Hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are five-membered heterocyclic compounds known for their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a hydroxyl group and a carboxylic acid functional group, which may contribute to its biological activities.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, several studies have shown that derivatives similar to this compound possess antibacterial activity against various strains of bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.48 µg/mL |
| Compound B | E. coli | 31.25 µg/mL |
| Compound C | Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the compound may have potential as an antibacterial agent, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored in various studies. One study assessed the cytotoxic effects of a library of oxadiazole compounds on human cancer cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 15.0 |
| HeLa | 22.5 |
These results indicate that this compound may possess selective antiproliferative activity against specific cancer types.
The mechanism underlying the biological activity of oxadiazoles often involves interaction with key molecular targets. For instance, some studies have reported that oxadiazole derivatives can inhibit topoisomerase I activity, which is crucial for DNA replication and repair. Molecular docking studies have further supported these findings by demonstrating favorable binding interactions between the compounds and the enzyme.
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of several oxadiazole derivatives against clinical isolates of Staphylococcus epidermidis. The results demonstrated that certain compounds exhibited potent bactericidal effects with MIC values comparable to established antibiotics.
- Cytotoxicity Assessment : In another study focusing on cytotoxicity, researchers treated HeLa cells with varying concentrations of oxadiazole derivatives. The results indicated a dose-dependent increase in cell death, highlighting the potential for these compounds in cancer therapy.
特性
分子式 |
C6H8N2O4 |
|---|---|
分子量 |
172.14 g/mol |
IUPAC名 |
5-(2-hydroxypropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O4/c1-6(2,11)5-7-3(4(9)10)8-12-5/h11H,1-2H3,(H,9,10) |
InChIキー |
ATMROQNPYUQHES-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC(=NO1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















